molecular formula C19H17N3O4S2 B2872021 Methyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate CAS No. 1021219-01-1

Methyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate

Cat. No.: B2872021
CAS No.: 1021219-01-1
M. Wt: 415.48
InChI Key: YVSNFEFUERBADS-UHFFFAOYSA-N
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Description

Methyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a thiophene carboxamide moiety linked to a thiazole ring via a propanamide spacer, which is further connected to a methyl benzoate group. Its structural complexity necessitates advanced synthetic strategies, such as Pd-catalyzed cross-coupling or multi-step amidation reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

methyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-26-18(25)12-4-6-13(7-5-12)20-16(23)9-8-14-11-28-19(21-14)22-17(24)15-3-2-10-27-15/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSNFEFUERBADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a thiophene derivative. The final steps involve the formation of the benzoate ester and the amide linkages under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties .

Scientific Research Applications

Methyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Functional Group Impact

  • Trifluoromethyl (CF₃) Groups: In 10d and 10e, the CF₃ substituent enhances metabolic stability and lipophilicity, critical for pharmacokinetics .
  • Hydroperoxypropan-thiazole (Compound in ) : The peroxide moiety introduces instability, limiting its utility in long-term applications compared to the target compound’s more stable thiophene-carboxamide .
  • Methyl Benzoate vs. Ethyl Acetate : The target’s methyl benzoate group may offer better crystallinity than the ethyl acetate in 10d–10f , aiding in purification .

Spectral and Analytical Comparisons

Table 2: Characterization Techniques and Findings

Compound Key Spectroscopic Data Notable Observations
Target Compound Expected: ESI-MS ~435 [M+H]⁺, IR C=O stretches (ester, amide) Similar to 10d–10f , amide N–H stretches (~3300 cm⁻¹) and aromatic C–H bends (~1600 cm⁻¹)
10d–10f ESI-MS: 514.2–548.2 [M+H]⁺; IR confirms urea N–H (~3450 cm⁻¹) Urea linkage enhances hydrogen-bonding capacity, unlike the target’s amide spacer
16 and 18 ¹H-NMR: δ 7.8–8.2 (aromatic protons); UV-Vis λmax ~650 nm (phthalocyanine Q-band) Extended conjugation in 18 enables visible-light absorption, absent in the target compound

Biological Activity

Methyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzoate moiety : Provides a hydrophobic character.
  • Thiazole and thiophene rings : Known for their biological activity, particularly in anticancer and antimicrobial applications.
  • Propanamido group : May enhance the compound's solubility and bioavailability.

The molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S, with a molecular weight of 398.47 g/mol. The presence of sulfur in the thiophene and thiazole rings contributes to its unique reactivity and biological interactions.

Biological Activities

This compound exhibits a range of biological activities, primarily linked to its structural features:

  • Anticancer Properties :
    • Compounds containing thiophene and thiazole moieties are often studied for their ability to inhibit cancer cell proliferation. Research indicates that similar compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways, such as those involving reactive oxygen species (ROS) and caspases.
  • Antimicrobial Activity :
    • The presence of the thiophene ring has been associated with antimicrobial properties. Studies have shown that derivatives of thiophene exhibit significant antibacterial and antifungal activities, suggesting that this compound may possess similar effects.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism, such as malate dehydrogenase (MDH). Inhibition of MDH has been linked to reduced tumor growth in xenograft models .

Case Studies

  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. These studies typically involve assessing cell viability through MTT assays, where a decrease in absorbance correlates with reduced cell proliferation.
  • Mechanistic Insights :
    • Mechanistic studies indicate that the compound may induce apoptosis through the intrinsic pathway, characterized by increased mitochondrial membrane permeability and activation of caspases. This suggests potential utility in developing therapies targeting resistant cancer types.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoateAryloxyacetyl amino groupAntitumor activity
N1-Cyclopentyl-N2-(thiazol-2-yl)oxalamideThiazole and oxalamide moietiesAnticancer properties
Ethyl 1-[4-(5-bromo-thiophene-2-carbonyl)-amino]-cyclopropane-1-carboxylateThiophene and ethyl esterAntimicrobial effects

This table highlights the unique combination of functional groups present in this compound, which may confer distinct biological properties not found in other similar structures.

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